molecular formula C10H17N5 B11896465 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine

3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine

Cat. No.: B11896465
M. Wt: 207.28 g/mol
InChI Key: DMXRHIGNBMKFTK-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazin-2-amine core substituted at the 3-position with a 4-ethylpiperazine group. This structural motif is prevalent in medicinal chemistry, particularly in kinase inhibitors and protein-targeting agents. The ethylpiperazine moiety enhances solubility and modulates steric and electronic interactions with biological targets, such as kinases or disordered proteins like NUPR1 . Its synthesis typically involves coupling reactions between pyrazine intermediates and piperazine derivatives under nucleophilic or catalytic conditions .

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)pyrazin-2-amine

InChI

InChI=1S/C10H17N5/c1-2-14-5-7-15(8-6-14)10-9(11)12-3-4-13-10/h3-4H,2,5-8H2,1H3,(H2,11,12)

InChI Key

DMXRHIGNBMKFTK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=CN=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. Quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or piperazine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride); reactions are performed under various conditions depending on the specific reagent and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with reduced nitrogen functionalities. Substitution reactions can result in a wide range of products, including halogenated, alkylated, or acylated derivatives .

Scientific Research Applications

3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. It is studied for its ability to interact with specific biological targets and pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Impact of Piperazine Alkyl Chain Length on Compound Properties

Compound Alkyl Chain Key Property Application
YPC-21440 Methyl High solubility, moderate activity Kinase inhibition
3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine Ethyl Balanced lipophilicity/solubility NUPR1 inhibition
YPC-21814 Decyl High lipophilicity, low solubility Preclinical studies

Core Heterocycle Modifications

Replacing the pyrazine core with other heterocycles alters electronic properties and target specificity:

  • SHP099 (Pyrazine with bis-chlorophenyl substituent) : Exhibits potent SHP2 inhibition (IC50 = 0.071 µM) due to the electron-withdrawing chlorophenyl group enhancing target affinity .
  • 3-(4-Methoxyphenyl)pyrazin-2-amine : A methoxyphenyl substituent introduces π-π stacking interactions but reduces solubility compared to ethylpiperazine analogs .

Table 2: Influence of Heterocyclic Core on Activity

Compound Core Structure Key Modification IC50/Activity
SHP099 Pyrazine Bis-chlorophenyl 0.071 µM (SHP2)
3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine Pyrazine 4-Ethylpiperazine NUPR1 binding
3-(4-Methylpiperazin-1-yl)pyridin-2-amine Pyridine 4-Methylpiperazine Kinase inhibition

Functional Group Additions

  • HPK1 Inhibitors (e.g., 3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine) : A pyrazole-oxy group enhances allosteric inhibition of HPK1, demonstrating the importance of hydrogen-bonding motifs .
  • VE-822 (Pyrazin-2-amine with sulfonylphenyl) : The sulfonyl group improves metabolic stability and ATR kinase inhibition .

Key Research Findings

  • Steric and Electronic Balance : Ethylpiperazine in 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine provides optimal steric bulk for NUPR1 binding without compromising solubility, unlike bulkier analogs like YPC-21814 .
  • Selectivity : Pyrazine cores with ethylpiperazine show higher selectivity for NUPR1 over kinases compared to pyridine-based analogs .
  • Synthetic Versatility : Ethylpiperazine derivatives are synthesized efficiently via coupling reactions (e.g., Na2S2O4-mediated amination), enabling scalable production .

Biological Activity

3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound possesses a pyrazine ring, which is known for its role in various biological activities. The presence of the piperazine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Research indicates that 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine interacts with specific molecular targets, influencing various biological pathways. The primary mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic effects.
  • Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways.

Antitumor Activity

Studies have demonstrated that 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine exhibits antitumor properties . In vitro assays showed that the compound inhibits the proliferation of cancer cells by inducing apoptosis.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
MV4-11 (leukemia)0.5Induction of apoptosis
MOLM-13 (leukemia)0.75Cell cycle arrest

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects . In animal models, it has shown potential in protecting neurons from oxidative stress and apoptosis.

Table 2: Neuroprotective Activity Data

ModelDose (mg/kg)Outcome
Rat model of stroke10Reduced infarct volume
Mouse model of Alzheimer’s20Improved cognitive function

Case Studies

  • Case Study on Antitumor Efficacy : A study conducted on MV4-11 leukemia cells indicated that treatment with 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine at concentrations of 0.5 µM resulted in significant apoptosis, as evidenced by flow cytometry analysis.
  • Neuroprotection in Stroke Models : In a rat model of ischemic stroke, administration of the compound at a dose of 10 mg/kg significantly reduced brain injury and improved behavioral outcomes compared to control groups.

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of 3-(4-Ethylpiperazin-1-yl)pyrazin-2-amine to enhance its biological activity. Molecular docking studies suggest that modifications to the piperazine ring can improve binding affinity to target enzymes and receptors.

Table 3: Synthesis and Activity of Derivatives

CompoundSynthesis MethodBiological Activity
Derivative AMicrowave-assisted synthesisIncreased antitumor activity
Derivative BTraditional reflux methodEnhanced neuroprotective effects

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